Cas no 885223-64-3 (1-(2-Chloro-5-methylpyridin-3-yl)ethanone)
1-(2-Chloro-5-methylpyridin-3-yl)ethanone Chemical and Physical Properties
Names and Identifiers
-
- 1-(2-Chloro-5-methylpyridin-3-yl)ethanone
- 885223-64-3
- AB70468
- A862149
- 1-(2-Chloro-5-methylpyridin-3-yl)ethanone, AldrichCPR
- 1-(2-CHLORO-5-METHYLPYRIDIN-3-YL)ETHAN-1-ONE
- DTXSID00673576
- CS-0153278
- MFCD13563041
- D82211
- AKOS006335907
- BS-18210
- FT-0681660
- 1-(2-Chloro-5-methyl-3-pyridinyl)ethanone (ACI)
- DB-077324
-
- MDL: MFCD13563041
- Inchi: 1S/C8H8ClNO/c1-5-3-7(6(2)11)8(9)10-4-5/h3-4H,1-2H3
- InChI Key: SBQKXCFSDHHMOW-UHFFFAOYSA-N
- SMILES: O=C(C)C1C(Cl)=NC=C(C)C=1
Computed Properties
- Exact Mass: 169.02900
- Monoisotopic Mass: 169.0294416g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 160
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 30Ų
Experimental Properties
- PSA: 29.96000
- LogP: 2.24600
1-(2-Chloro-5-methylpyridin-3-yl)ethanone Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-(2-Chloro-5-methylpyridin-3-yl)ethanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029186943-5g |
1-(2-Chloro-5-methylpyridin-3-yl)ethanone |
885223-64-3 | 95% | 5g |
$1575.84 | 2023-08-31 | |
| Alichem | A029186943-10g |
1-(2-Chloro-5-methylpyridin-3-yl)ethanone |
885223-64-3 | 95% | 10g |
$2532.60 | 2023-08-31 | |
| Alichem | A029186943-25g |
1-(2-Chloro-5-methylpyridin-3-yl)ethanone |
885223-64-3 | 95% | 25g |
$4100.40 | 2023-08-31 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 054069-100mg |
1-(2-Chloro-5-methylpyridin-3-yl)ethanone |
885223-64-3 | 100mg |
3380.0CNY | 2021-07-05 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 054069-500mg |
1-(2-Chloro-5-methylpyridin-3-yl)ethanone |
885223-64-3 | 500mg |
8453.0CNY | 2021-07-05 | ||
| TRC | C993675-10mg |
1-(2-Chloro-5-methylpyridin-3-yl)ethanone |
885223-64-3 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C993675-50mg |
1-(2-Chloro-5-methylpyridin-3-yl)ethanone |
885223-64-3 | 50mg |
$ 160.00 | 2022-06-06 | ||
| TRC | C993675-100mg |
1-(2-Chloro-5-methylpyridin-3-yl)ethanone |
885223-64-3 | 100mg |
$ 250.00 | 2022-06-06 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | ADE000737-1G |
1-(2-Chloro-5-methylpyridin-3-yl)ethanone |
885223-64-3 | 1g |
¥10696.47 | 2023-11-11 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UB690-200mg |
1-(2-Chloro-5-methylpyridin-3-yl)ethanone |
885223-64-3 | 95+% | 200mg |
2561.0CNY | 2021-07-13 |
1-(2-Chloro-5-methylpyridin-3-yl)ethanone Suppliers
1-(2-Chloro-5-methylpyridin-3-yl)ethanone Related Literature
-
Soumaya Khlifi,Gregory Mouille,Jonathan Farjon Anal. Methods, 2017,9, 2328-2333
-
Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
-
Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
-
Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
Additional information on 1-(2-Chloro-5-methylpyridin-3-yl)ethanone
Professional Introduction to 1-(2-Chloro-5-methylpyridin-3-yl)ethanone (CAS No. 885223-64-3)
1-(2-Chloro-5-methylpyridin-3-yl)ethanone, with the chemical formula C9H9ClN2O, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its CAS number CAS No. 885223-64-3, has garnered attention due to its versatile structural framework and potential applications in drug discovery and molecular biology. The presence of both chloro and methyl substituents on the pyridine ring enhances its reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
The pyridine core of 1-(2-chloro-5-methylpyridin-3-yl)ethanone is a crucial feature that contributes to its utility in medicinal chemistry. Pyridine derivatives are widely recognized for their role in pharmaceuticals, often serving as key pharmacophores in bioactive molecules. The chloro substituent at the 2-position and the methyl group at the 5-position introduce specific electronic and steric properties that can influence the compound's interactions with biological targets. These features make it an attractive scaffold for designing molecules with tailored biological activities.
In recent years, there has been a surge in research focused on developing novel pyridine-based compounds for therapeutic applications. The ethanone moiety in 1-(2-chloro-5-methylpyridin-3-yl)ethanone provides a site for further functionalization, allowing chemists to explore diverse chemical space. This flexibility has led to its incorporation into various synthetic pathways, particularly in the development of small-molecule inhibitors and modulators.
One of the most compelling aspects of 1-(2-chloro-5-methylpyridin-3-yl)ethanone is its potential in the field of oncology. Recent studies have demonstrated that pyridine derivatives can exhibit potent activity against various cancer cell lines by interfering with critical signaling pathways. The chloro-substituted pyridine ring has been shown to enhance binding affinity to target proteins, making it an effective component in the design of kinase inhibitors. For instance, derivatives of this compound have shown promise in preclinical trials as inhibitors of tyrosine kinases, which are overexpressed in many cancers.
Another area where 1-(2-chloro-5-methylpyridin-3-yl)ethanone has shown promise is in the treatment of neurological disorders. The methyl group at the 5-position of the pyridine ring can influence the compound's ability to cross the blood-brain barrier, a critical factor for drugs targeting central nervous system (CNS) disorders. Researchers have been exploring its potential as a precursor for developing novel antipsychotic and antidepressant agents. The unique electronic properties imparted by the chloro substituent further enhance its suitability for these applications by allowing precise tuning of receptor binding affinities.
The synthesis of 1-(2-chloro-5-methylpyridin-3-yl)ethanone involves multi-step organic transformations that highlight its synthetic utility. One common approach involves the condensation of acetophenone with a chloromethylated pyridine derivative under basic conditions. This reaction proceeds via nucleophilic addition followed by dehydration, yielding the desired ketone structure. The use of chloromethylpyridines as starting materials underscores the importance of this class of compounds in medicinal chemistry.
The regioselectivity observed in the synthesis of 1-(2-chloro-5-methylpyridin-3-yl)ethanone is another area of interest. The presence of both chloro and methyl groups necessitates careful control over reaction conditions to ensure high yields and minimal side products. Advances in catalytic systems and green chemistry principles have enabled more efficient and sustainable synthetic routes, aligning with global efforts to reduce environmental impact.
In conclusion, 1-(2-chloro-5-methylpyridin-3-yl)ethanone (CAS No. 885223-64-3) represents a fascinating compound with significant potential in pharmaceutical research and development. Its unique structural features, including the chloro-substituted pyridine ring and the methyl group, make it a versatile scaffold for designing molecules with diverse biological activities. Ongoing research continues to uncover new applications for this compound, particularly in oncology and neurology, highlighting its importance as a building block for future therapeutics.
885223-64-3 (1-(2-Chloro-5-methylpyridin-3-yl)ethanone) Related Products
- 55676-21-6(1-(2-chloropyridin-3-yl)ethan-1-one)
- 131674-48-1(Methanone, bis(2-chloro-3-pyridinyl)-)
- 1256791-13-5(1-(6-chloro-5-methylpyridin-3-yl)ethan-1-one)
- 134031-25-7((2,4-Dichloropyridin-3-yl)(phenyl)methanone)
- 131109-74-5(1-(2-Chloropyridin-3-yl)propan-1-one)
- 863215-21-8(2-Chloro-5-ethylnicotinaldehyde)
- 80099-81-6((2-Chloropyridin-3-yl)(phenyl)methanone)
- 94741-41-0(1-(2-chloroquinolin-3-yl)ethan-1-one)
- 412018-50-9(1-(2,6-Dichloropyridin-3-YL)ethanone)
- 658695-81-9(Methanone, (2,6-dichloro-3-pyridinyl)-1H-pyrrol-3-yl-)